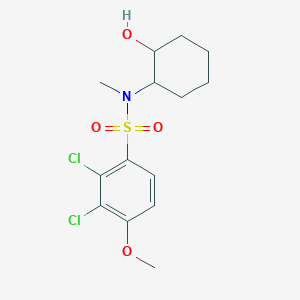![molecular formula C24H37N3O4 B4571635 ethyl 1-[(4-ethyl-1-piperazinyl)acetyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B4571635.png)
ethyl 1-[(4-ethyl-1-piperazinyl)acetyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate
Übersicht
Beschreibung
Ethyl 1-[(4-ethyl-1-piperazinyl)acetyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C24H37N3O4 and its molecular weight is 431.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.27840667 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiolabeled Antagonists for Neurotransmission Studies
Ethyl 1-[(4-ethyl-1-piperazinyl)acetyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate is related to compounds used in the study of neurotransmission, particularly in the context of radiolabeled antagonists for PET scans. [18F]p-MPPF, a structurally related compound, has been utilized to investigate the serotonergic neurotransmission system. This research involves the synthesis, radiochemistry, and application in animal and human PET studies to understand the distribution and function of 5-HT1A receptors, which play a significant role in various neurological and psychiatric disorders (Plenevaux et al., 2000).
Antioxidants in Polymer Science
In the field of polymer science, compounds structurally related to this compound have been synthesized and evaluated for their antioxidant properties. These compounds, including (4-ethylphenyl)-3,5-ditertiarybutyl-4-hydroxybenzylamine and related piperazine derivatives, have been tested in polypropylene copolymers to enhance their thermal and oxidative stability. Such antioxidants are crucial for improving the lifespan and performance of polymers used in various industrial applications (Desai et al., 2004).
Drug Delivery Systems
In the realm of biomedical engineering, related piperazine compounds have been investigated for their potential in drug delivery systems. For instance, p-piperazinobenzaldehyde methoxy poly(ethylene glycol) acetal, a compound with a piperazine moiety, has been synthesized for pH-sensitive PEGylation. This approach aims at reversible shielding of polyplexes, enhancing the delivery of therapeutic agents to specific sites within the body, with potential applications in gene therapy and targeted drug delivery (Knorr et al., 2007).
Marine Actinobacteria Metabolites
Marine actinobacteria, a source of diverse bioactive compounds, have been studied for their metabolites structurally similar to this compound. These studies focus on isolating novel compounds with potential therapeutic applications, including cytotoxic activities that could lead to the development of new anticancer drugs. The research encompasses the extraction, structural characterization, and bioactivity assessment of these marine-derived compounds (Sobolevskaya et al., 2007).
Eigenschaften
IUPAC Name |
ethyl 1-[2-(4-ethylpiperazin-1-yl)acetyl]-4-[(4-methoxyphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N3O4/c1-4-25-14-16-26(17-15-25)19-22(28)27-12-10-24(11-13-27,23(29)31-5-2)18-20-6-8-21(30-3)9-7-20/h6-9H,4-5,10-19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZXJSDYRIXSFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)N2CCC(CC2)(CC3=CC=C(C=C3)OC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(ethylthio)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B4571556.png)
![N-[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-BROMO-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4571577.png)



![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B4571608.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B4571612.png)

![3-[({3-[(cyclopentylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4571623.png)
![5-{[(2-bromobenzyl)thio]methyl}-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4571628.png)
![3-(2-((3-carbamoyl-5-phenylthiophen-2-yl)amino)-2-oxoethyl)-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4571630.png)
![1-{2-[(1-methylhexyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4571633.png)
![ETHYL 2-[5-({2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE](/img/structure/B4571634.png)
